

Clarification of Nomenclature: Acetamidine Hydrochloride vs. Acetamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetamide Hydrochloride*

Cat. No.: *B8564779*

[Get Quote](#)

It is crucial to first address a common point of nomenclatural confusion. The topic of this guide is Acetamidine hydrochloride, a compound of significant interest in synthetic chemistry. It is distinct from Acetamide, hydrochloride, the salt of acetamide. The key differences are summarized below to ensure precise communication and application in a laboratory setting.

Property	Acetamidine Hydrochloride	Acetamide, hydrochloride
CAS Number	124-42-5[1][2][3]	13507-15-8[4][5][6]
Molecular Formula	$C_2H_7ClN_2$ [2][7]	C_2H_6ClNO [8]
Molecular Weight	94.54 g/mol [1][2][3]	95.53 g/mol [4][5][8][9]
Structure	$CH_3C(NH)NH_2 \cdot HCl$	$CH_3C(O)NH_2 \cdot HCl$
Primary Applications	Precursor for synthesizing heterocycles (pyrimidines, imidazoles), Vitamin B ₁ , and other pharmaceuticals.[10][11][12][13]	Used as a pharmaceutical intermediate and in organic synthesis; studied for potential antineoplastic activity.[4]

This guide will focus primarily on Acetamidine hydrochloride (CAS 124-42-5) due to its extensive utility and well-documented role in research and development. A brief overview of Acetamide, hydrochloride is provided in a later section for completeness.

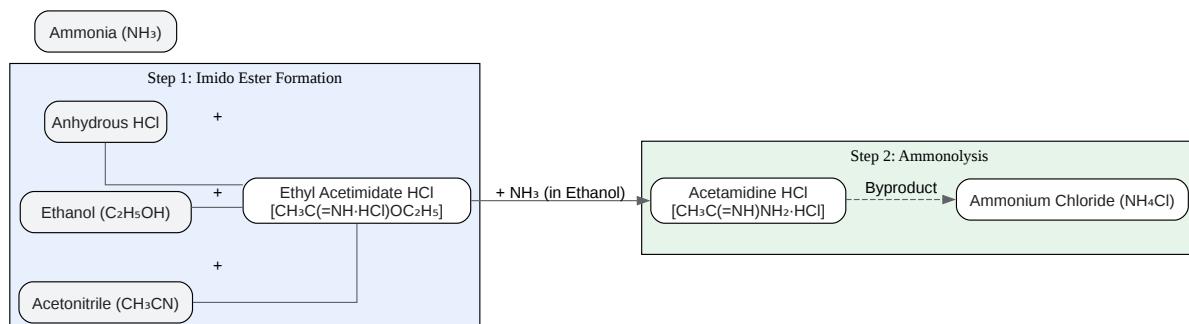
Acetamidine Hydrochloride: Core Technical Profile

Acetamidine hydrochloride is the hydrochloride salt of acetamidine, one of the simplest amidines. It serves as a stable and reliable source of the acetamidine moiety for a multitude of chemical transformations.

Physicochemical Properties

Acetamidine hydrochloride is a hygroscopic, white to off-white crystalline solid.[10][14] It is highly soluble in water and alcohols but practically insoluble in non-polar solvents like acetone and ether.[10][15]

Key Properties:


- Appearance: White to almost white crystalline powder.[2][12][16]
- Melting Point: Reported values vary, typically in the range of 164-178°C.[15][17]
- Stability: As a salt, it is more stable than its free base form. It is, however, hygroscopic and should be stored in a dry, inert atmosphere.[14][15] Upon heating in an aqueous solution, it undergoes hydrolysis to yield acetic acid and ammonia.[10] In the absence of water, dry heating can lead to decomposition into acetonitrile and ammonium chloride.[10]

Synthesis: The Pinner Reaction

The most established and practical method for synthesizing acetamidine hydrochloride is the Pinner reaction.[10][15][18] This two-step process is a cornerstone of amidine synthesis and provides a reliable route to the target compound.

Step 1: Formation of the Imido Ester Hydrochloride Anhydrous hydrogen chloride gas is passed through a cold solution of acetonitrile in absolute ethanol. This reaction forms the ethyl acetimidate hydrochloride (an imino ether salt), which precipitates from the solution as a crystalline solid.[10][18][19]

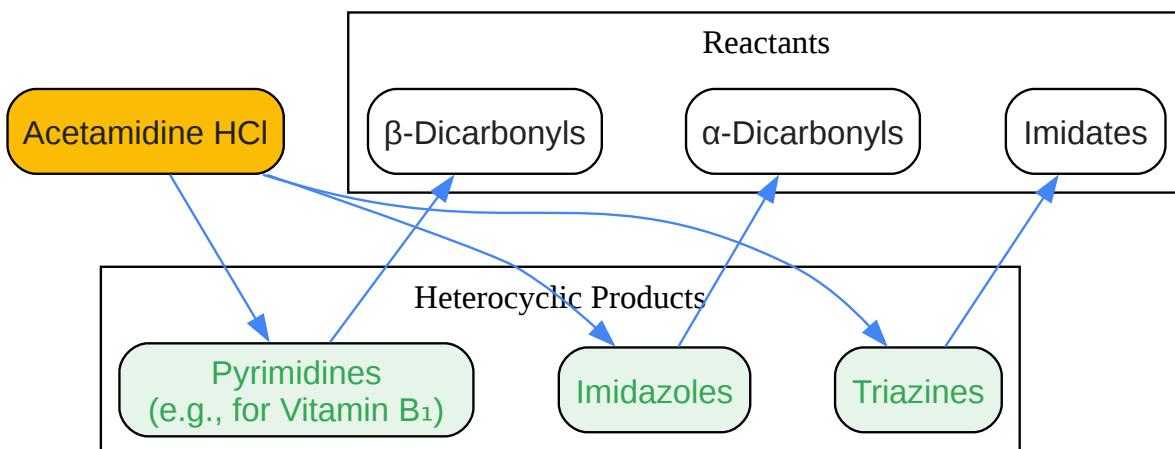
Step 2: Ammonolysis of the Imido Ester The isolated imido ester salt is then treated with an excess of ammonia, typically in a solution of dry ethanol. The ammonia displaces the ethoxy group to form acetamidine hydrochloride, with ammonium chloride precipitating out of the solution.[10][18][19] The final product is obtained after filtration and recrystallization.

[Click to download full resolution via product page](#)

Caption: The Pinner reaction workflow for Acetamidine HCl synthesis.

Protocol Considerations:

- **Anhydrous Conditions:** The success of the Pinner reaction is critically dependent on maintaining anhydrous (dry) conditions.[18] The presence of water will lead to the hydrolysis of intermediates and significantly reduce the yield.
- **Temperature Control:** The initial reaction with HCl is exothermic and should be performed at low temperatures (near 0°C) to prevent side reactions.[10]


Applications in Research and Drug Development

Acetamidine hydrochloride is a versatile building block, primarily because the amidine group is a key structural motif in many biologically active molecules and a precursor for various heterocyclic systems.[13]

Synthesis of Heterocyclic Compounds

The true power of acetamidine hydrochloride lies in its ability to react with bifunctional compounds to construct heterocyclic rings. This is a fundamental strategy in medicinal chemistry.

- Pyrimidines: It reacts with β -dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form substituted pyrimidines.[10] This pathway is a critical step in the industrial synthesis of Thiamine (Vitamin B₁).[10][12]
- Imidazoles: Condensation with α -dicarbonyls or their equivalents can yield substituted imidazoles, another important scaffold in pharmaceuticals.[10]
- Triazines: Reactions with imidates can be used to construct substituted triazine rings.[10]

[Click to download full resolution via product page](#)

Caption: Synthesis of heterocycles from Acetamidine HCl.

Role as an Ammonia Source

In certain modern synthetic protocols, acetamidine hydrochloride serves as a convenient and effective source of ammonia for amination reactions. For instance, it has been successfully used in the catalyst-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine, demonstrating high yield and chemoselectivity.[2][16] It is also employed in copper-catalyzed cascade reactions to produce primary amines from aryl iodides.[16]

Other Industrial Applications

Beyond pharmaceuticals, acetamidine hydrochloride is an intermediate in the production of certain agrochemicals, including pesticides and rodenticides.[7][12][13]

Safety and Handling

Acetamidine hydrochloride is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[10][14][16]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]
- Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust. [14] Avoid contact with skin and eyes.
- Storage: Due to its hygroscopic nature, it must be stored in a tightly sealed container in a dry, cool place.[14][15]
- Incompatibilities: Avoid contact with strong oxidizing agents.[14]

A Note on Acetamide, hydrochloride (CAS 13507-15-8)

For clarity, this section provides a brief summary of the less common Acetamide, hydrochloride.

This compound is the hydrochloride salt of acetamide. It is described as a white crystalline solid soluble in water and ethanol.[4] Its primary reported uses are as a reagent or intermediate in organic synthesis for producing various organic compounds, including aniline, dyes, and pesticides.[4] Notably, it has been a subject of interest in cancer research due to studies on its potential antineoplastic (anti-cancer) activity.[4] However, detailed public-domain information on its synthesis and specific applications is less extensive than for acetamidine hydrochloride.

Conclusion

Acetamidine hydrochloride is a high-value, versatile, and indispensable reagent for the modern chemist. Its straightforward synthesis via the Pinner reaction and its utility in constructing complex heterocyclic scaffolds ensure its continued importance in drug discovery, vitamin synthesis, and the broader chemical industry. A clear understanding of its properties, handling requirements, and synthetic potential is essential for any researcher or scientist working in these fields.

References

- Acetamidine hydrochloride - Wikipedia. Wikipedia. [\[Link\]](#)
- Cas 13507-15-8,Acetamide, hydrochloride. LookChem. [\[Link\]](#)
- Acetamide, hydrochloride. NIST WebBook. [\[Link\]](#)
- Acetamidine hydrochloride - Sciencemadness Wiki. Sciencemadness. [\[Link\]](#)
- Acetamidine-Hydrochloride-Impurities.
- Acetamide, hydrochloride | C2H6CINO | CID 517516. PubChem, NIH. [\[Link\]](#)
- Acetamidine Hydrochloride. Merck Index. [\[Link\]](#)
- acetamidine hydrochloride. Organic Syntheses Procedure. [\[Link\]](#)
- Acetamide, hydrochloride - Chemical & Physical Properties. Cheméo. [\[Link\]](#)
- 13507-15-8 Acetamide, hydrochloride.
- Method of producing acetamidine hydrochloride.
- Acetamidine Hydrochloride (CAS 124-42-5)
- Acetamide--hydrogen chloride (1/1) | C2H6CINO | CID 57417608. PubChem, NIH. [\[Link\]](#)
- Acetamidine Hydrochloride: A Key Intermediate for Pharma & Agrochemical Synthesis. LinkedIn. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Acetamidine hydrochloride | 124-42-5 [chemicalbook.com]
- 3. 124-42-5|Acetamidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]
- 6. Acetamide, hydrochloride | 13507-15-8 [chemnet.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Acetamide, hydrochloride | C₂H₆CINO | CID 517516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetamide, hydrochloride - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. Acetamidine Hydrochloride [drugfuture.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Page loading... [guidechem.com]
- 18. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Clarification of Nomenclature: Acetamidine Hydrochloride vs. Acetamide Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8564779#acetamide-hydrochloride-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com